molecular formula C8H17Cl B1583108 2-Chloro-2,5-dimethylhexane CAS No. 29342-44-7

2-Chloro-2,5-dimethylhexane

Cat. No. B1583108
CAS RN: 29342-44-7
M. Wt: 148.67 g/mol
InChI Key: SVRDRJZPEYTXKX-UHFFFAOYSA-N
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Description

2-Chloro-2,5-dimethylhexane is a chemical compound with the molecular formula C8H17Cl . It has an average mass of 148.674 Da and a monoisotopic mass of 148.101883 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2,5-dimethylhexane consists of a hexane chain with two methyl groups attached to the second carbon atom and a chlorine atom attached to the same carbon .

Scientific Research Applications

Combustion Chemistry

A significant application of 2-Chloro-2,5-dimethylhexane is in combustion chemistry. Sarathy et al. (2014) conducted a comprehensive study on the combustion behavior of iso-paraffinic molecular structures, including 2,5-dimethylhexane, to understand the combustion characteristics of real fuels under varied conditions (Sarathy et al., 2014).

Conformational Analysis

Conformational analysis of 2-Chloro-2,5-dimethylhexane has been a topic of interest. Crowder (1989) performed molecular mechanics calculations on this compound, comparing the results with vibrational spectra to understand its conformational behavior (Crowder, 1989).

Synthesis and Chemistry Education

The compound has been used in educational settings to teach students about SN1 reactions. Wagner and Marshall (2010) developed a laboratory experiment where students synthesized 2,5-dichloro-2,5-dimethylhexane to understand unimolecular nucleophilic substitution (Wagner & Marshall, 2010).

Vibrational Spectroscopy

2-Chloro-2,5-dimethylhexane's vibrational spectroscopy has been studied to understand its physical and chemical properties. Crowder and Richardson (1982) analyzed its liquid and solid-state infrared spectra and liquid-state Raman spectra (Crowder & Richardson, 1982).

Pharmacological Research

Zhang Chan-jun (2006) synthesized heteroretinoids from 2,5-dichloro-2,5-dimethylhexane for new drug screening, highlighting its potential in medicinal chemistry (Zhang Chan-jun, 2006).

Photoionization Mass Spectrometry

Research by Rotavera et al. (2014) used 2,5-dimethylhexane in photoionization mass spectrometric measurements to study reaction pathways in low-temperature oxidation (Rotavera et al., 2014).

Chemical Catalysis

Yang et al. (2000) explored the role of chloro compounds like 2-Chloro-2,5-dimethylhexane in catalytic systems for ethylene trimerization, demonstrating its importance in industrial chemical processes (Yang et al., 2000).

Industrial Catalysis

Lugstein et al. (1999) investigated the hydrocracking and hydroisomerization of compounds including 2,5-dimethylhexane on Ni-containing zeolites, an important process in the petroleum industry (Lugstein et al., 1999).

Synthesis of Novel Compounds

Faul et al. (2001) identified retinoids synthesized from 2,5-dichloro-2,5-dimethylhexane as potent agonists for treating type II diabetes, demonstrating the compound's utility in novel drug synthesis (Faul et al., 2001).

Safety And Hazards

2-Chloro-2,5-dimethylhexane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-chloro-2,5-dimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRDRJZPEYTXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183580
Record name 2-Chloro-2,5-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,5-dimethylhexane

CAS RN

29342-44-7
Record name 2-Chloro-2,5-dimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2,5-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2,5-dimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
12
Citations
LRC BARCLAY, JW HILCHIE - The Journal of Organic Chemistry, 1957 - ACS Publications
Friedel-Crafts alkylations of p-di-ferf-butylbenzene and of benzene with 2-chloro-2, 5-dimethylhexane produced 1, 1, 4, 4,-5, 5, 8, 8-octamethyl-l, 2, 3, 4, 5, 6, 7, 8-octahydroanthracene (I)…
Number of citations: 8 pubs.acs.org
JG Aston, DE Ailman - Journal of the American Chemical Society, 1938 - ACS Publications
Hydrolysis of 2-Nitroso-2, 5-dimethylhexane.—Sixteen and four-tenths grams (0.115 mole, monomolecular basis) of nitroso compound was refluxed with 50 cc. of concen-trated …
Number of citations: 10 pubs.acs.org
GA Crowder, MT Richardson - Spectrochimica Acta Part A: Molecular …, 1982 - Elsevier
Liquid and solid-state ir spectra and liquid-state Raman spectra were obtained for three compounds in a family of compounds with the general formula (CH 3 ) 2 CCl(CH 2 ) x CH(CH …
Number of citations: 3 www.sciencedirect.com
RA Alberty, MB Chung - Journal of physical and chemical reference …, 1990 - pubs.aip.org
The chemical thermodynamic properties of isomer groups of monochloroalkanes from C 2 H 5 Cl to C 8 H 1 7 Cl in the ideal gas phase have been calculated from 298.15 to 1500 K …
Number of citations: 5 pubs.aip.org
GA Crowder - Spectroscopy letters, 1989 - Taylor & Francis
Molecular mechanics calculations were made for 2-chloro-2,3-dimethylbutane, 2-chloro-2,4-dimethylpentane, and 2-chloro-2,5-dimethylhexane in order to compare the results with …
Number of citations: 4 www.tandfonline.com
LG Donaruma, DJ Carmody - The Journal of Organic Chemistry, 1957 - ACS Publications
The reaction of nitric oxide with bisnitrosocyclohexane has been studied. The possibility that an adduct of nitric oxide with the nitroso compound is formed and rearranges to …
Number of citations: 46 pubs.acs.org
PC MYHRE, WM Schubert - The Journal of Organic Chemistry, 1960 - ACS Publications
Figure 1 use of the Schmidt reaction and the resulting amine was converted via the diazonium salt to a phenol identical with compound X. The structure of X had previously been …
Number of citations: 17 pubs.acs.org
JJ STOFKO JR - 1972 - search.proquest.com
NMR-STUDIES: I. HYDRIDE-SHIFTS IN ALKYL-CARBONIUM IONS. II. NITROGEN INVERSION IN TERTIARY-AMINES. NMR-STUDIES: I. HYDRIDE-SHIFTS IN ALKYL-CARBONIUM …
Number of citations: 1 search.proquest.com
HE Marsh Jr - 1950 - search.proquest.com
The Liquid Phase Alkylation of Benzene with 1-Octene in the Presence of Hydrogen Fluoride The Liquid Phase Alkylation of Benzene with 1-Octene in the Presence of Hydrogen …
Number of citations: 3 search.proquest.com
R CETINA, JL MATEOS - The Journal of Organic Chemistry, 1960 - ACS Publications
The molecular extinction coefficient and the integrated absorption areas (A) of the carbonyl group of some alicyclic and aliphatic ketones were measured, and the results, discussed in …
Number of citations: 18 pubs.acs.org

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